(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
(Z)-N-(5-Methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a benzothiazole-derived compound featuring a fused 1,4-dioxine ring and a carboxamide group. Its Z-configuration at the imine bond is critical for structural stability and intermolecular interactions.
Properties
IUPAC Name |
N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-6-18-12-9-11(20-2)4-5-14(12)23-16(18)17-15(19)13-10-21-7-8-22-13/h4-5,9-10H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVTVLQLHOBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, a dioxine moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of 304.36 g/mol. The presence of methoxy and propyl substituents contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazoles and dioxines exhibit significant anticancer properties. For instance, compounds containing the 1,4-benzodioxane structure have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related benzodioxane derivative inhibited the growth of ovarian carcinoma cells by targeting the heat shock factor 1 (HSF1) pathway, suggesting that our compound may exhibit similar mechanisms .
Anti-inflammatory Properties
Inflammation plays a critical role in many chronic diseases, including cancer. Research has shown that certain benzothiazole derivatives possess anti-inflammatory properties. In vitro studies have revealed that these compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which are crucial in mediating inflammatory responses . The potential of this compound as an anti-inflammatory agent warrants further investigation.
Antimicrobial Activity
Compounds with dioxine structures have also exhibited antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria . Given the structural similarities, it is plausible that our compound may demonstrate comparable antimicrobial activity.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Cytokine Regulation : Modulating the levels of inflammatory cytokines to reduce inflammation.
Study on Anticancer Effects
A recent study investigated the effects of related benzothiazole derivatives on human cancer cell lines. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers when treated with these compounds . This suggests that this compound may similarly affect cancer cells.
Anti-inflammatory Research
In another study focusing on anti-inflammatory activity, researchers tested various benzothiazole derivatives for their ability to inhibit TNF-alpha production in macrophages. The results indicated significant inhibition at certain concentrations, highlighting the potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Structural Similarities :
- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
Both feature a thiazolo-pyrimidine core and Z-configuration at the benzylidene group, akin to the target compound’s imine bond geometry.
Key Differences :
- Substituents: The target compound’s 5-methoxy-3-propylbenzothiazole contrasts with the trimethylbenzylidene (11a) or cyanobenzylidene (11b) groups.
- Ring Systems : The target’s 1,4-dioxine replaces the pyrimidinedione ring in 11a/b, altering solubility and hydrogen-bonding capacity.
- Functional Groups : The nitrile (-CN) in 11a/b enhances electrophilicity compared to the carboxamide in the target compound.
Physicochemical Data :
Dihydro-Pyrimidoquinazoline (Compound 12)
Structural Similarities :
- Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.
- Shared features include fused heterocyclic systems (quinazoline vs. benzothiazole) and nitrile functionality.
Key Differences :
- Core Heterocycles : The target’s benzothiazole and 1,4-dioxine are distinct from Compound 12’s pyrimidoquinazoline, affecting π-π stacking and metabolic stability.
- Substituents : Compound 12 lacks the propyl and methoxy groups, instead incorporating a 5-methylfuran substituent.
Thiadiazole-Fused Derivatives (Compounds I–25)
Structural Similarities :
- Intermediate II : (E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide.
- Both compounds incorporate 1,4-dioxine and hydrazine-derived moieties.
Key Differences :
- Configuration : Intermediate II adopts an E-configuration, whereas the target compound’s Z-configuration may influence steric hindrance and reactivity.
- Functionalization : Intermediate II retains a free thiosemicarbazide group, contrasting with the target’s carboxamide and benzothiazole substituents.
Critical Observations :
- The target compound’s 1,4-dioxine and Z-configuration may enhance solubility and target selectivity compared to analogues with pyrimidinedione or quinazoline cores.
- Substituents like the propyl chain and methoxy group could reduce crystallinity (lower melting point) but improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
